7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. The starting materials often include benzoxazole derivatives and purine derivatives. The synthetic route may involve:
Formation of Benzoxazole Derivative: This can be achieved through the reaction of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with an appropriate thiol to form the thioether linkage.
Purine Derivative Formation: The final step involves the coupling of the benzoxazole-thioether derivative with a purine derivative under suitable conditions to form the desired compound.
Chemical Reactions Analysis
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.
Scientific Research Applications
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.
Biological Research: The compound is used in various biological assays to study its effects on different cell lines and microorganisms.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione include other benzoxazole derivatives and purine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Some examples include:
2-Substituted Benzoxazoles: Known for their antimicrobial and anticancer activities.
Purine Derivatives: Widely studied for their roles in various biological processes and as therapeutic agents.
The uniqueness of this compound lies in its specific combination of benzoxazole and purine moieties, which may confer distinct biological properties .
Properties
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O3S/c1-20-11-10(12(22)19-14(20)23)21(13(16)18-11)6-7-25-15-17-8-4-2-3-5-9(8)24-15/h2-5H,6-7H2,1H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILABJCYBMFSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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